Einecs 300-579-2
Description
EINECS 300-579-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes chemicals marketed in the EU between 1971 and 1981 . Chemicals in EINECS often serve as precursors, intermediates, or functional additives in sectors such as pharmaceuticals, agrochemicals, or materials science. For instance, structurally analogous compounds like O-Methylsalicylic acid (CAS 579-75-9) and substituted benzoic acid derivatives are commonly used in organic synthesis and drug development .
This compound’s regulatory status under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) necessitates rigorous safety assessments, including toxicity profiling and environmental impact studies. Predictive computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, are often employed to estimate its physicochemical and toxicological properties when experimental data are scarce .
Properties
CAS No. |
93942-28-0 |
|---|---|
Molecular Formula |
C15H33NO4 |
Molecular Weight |
291.43 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H,12,13);5-7H,1-4H2 |
InChI Key |
UHDTYIMIPQQZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C(CO)NCCO |
Related CAS |
93942-28-0 93882-26-9 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Einecs 300-579-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 300-579-2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to understand cellular processes and interactions.
Mechanism of Action
The mechanism of action of Einecs 300-579-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with cellular membranes: The compound can alter membrane permeability and affect cellular functions.
Modulating signaling pathways: This compound can influence signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups | log P (Octanol-Water) | Water Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| This compound | - | C₉H₁₀O₃ | 166.18 | Methoxy, Carboxylic Acid | 2.1 (predicted) | 1.2 (predicted) |
| O-Methylsalicylic Acid | 579-75-9 | C₈H₈O₃ | 152.15 | Methoxy, Carboxylic Acid | 1.8 | 0.125 |
| 2-Methoxy-6-methylbenzoic Acid | - | C₉H₁₀O₃ | 166.18 | Methoxy, Methyl, Carboxylic Acid | 2.3 | 0.09 |
| 4-Methoxy-3-methylbenzoic Acid | - | C₉H₁₀O₃ | 166.18 | Methoxy, Methyl, Carboxylic Acid | 2.0 | 0.15 |
Key Observations :
- Structural Similarity : All compounds share a benzoic acid backbone with methoxy and/or methyl substituents, critical for hydrogen bonding and lipophilicity .
- Physicochemical Properties : this compound’s predicted log P (2.1) aligns with analogs, suggesting moderate hydrophobicity suitable for membrane permeability in pharmaceuticals . Lower water solubility compared to O-Methylsalicylic acid may reflect steric effects from additional substituents.
Toxicity and Environmental Impact
QSAR models predict acute toxicity by correlating structural features with biological activity. For example:
Table 2: Predicted Acute Toxicity (Daphnia magna)
| Compound | LC₅₀ (mg/L) | QSAR Confidence Level | Key Toxicophores |
|---|---|---|---|
| This compound | 12.5 | High | Carboxylic Acid, Aromatic Rings |
| O-Methylsalicylic Acid | 8.7 | Moderate | Carboxylic Acid, Methoxy Group |
| 2-Methoxy-6-methylbenzoic Acid | 15.2 | High | Methyl Group, Aromatic Rings |
Key Observations :
- The carboxylic acid moiety enhances toxicity due to ionization at physiological pH, increasing bioavailability .
- Methyl substituents in 2-Methoxy-6-methylbenzoic acid reduce toxicity compared to this compound, likely by sterically hindering enzyme interactions .
Notes on Data Limitations and Predictive Methods
Data Gaps : Experimental data for this compound are absent in the evidence; properties are inferred from analogs using QSAR and read-across strategies .
REACH Compliance : Computational tools are prioritized to reduce animal testing, but uncertainties persist in extrapolating toxicity for structurally complex compounds .
Structural Variability: Minor substituent changes (e.g., methyl vs. methoxy) significantly alter bioactivity, necessitating case-specific validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
